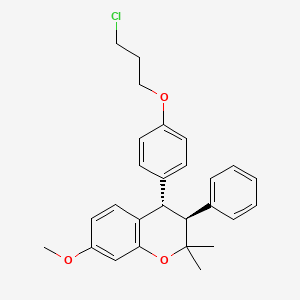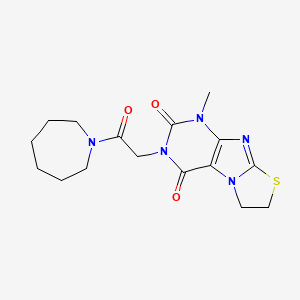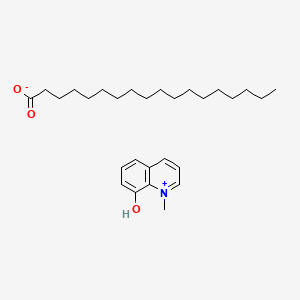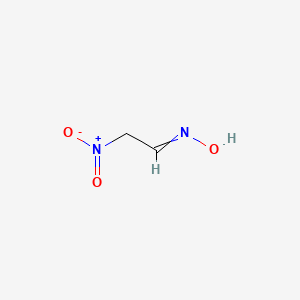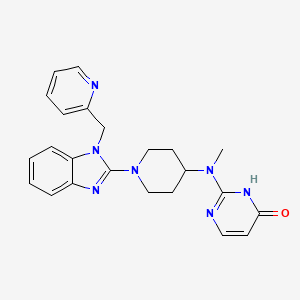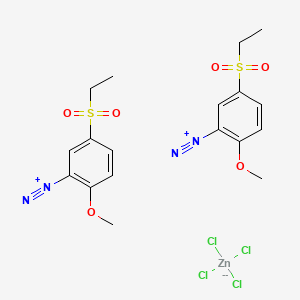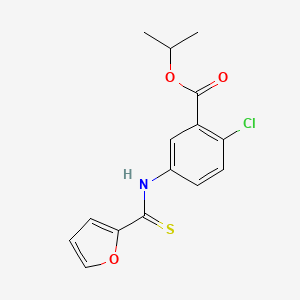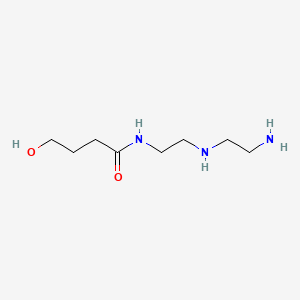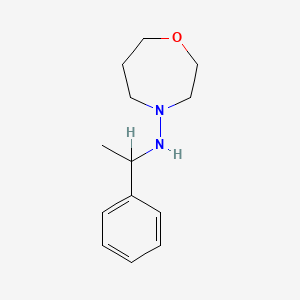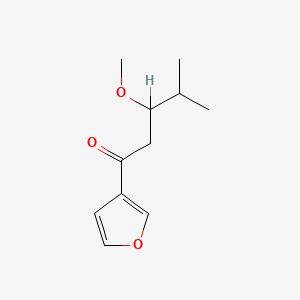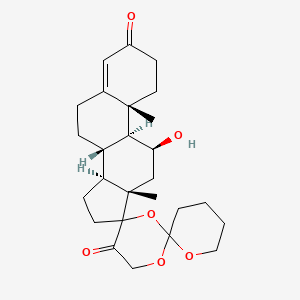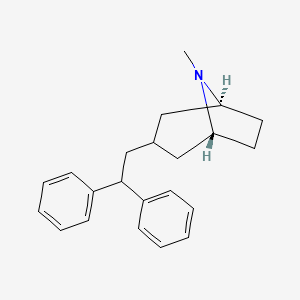
8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a bicyclic octane ring system with a nitrogen atom, making it a versatile scaffold for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo(3.2.1)octane, 3-(2-hydroxy-2,2-diphenylethyl)-: A similar compound with a hydroxyl group instead of a methyl group.
- 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-hydroxy-: Another related compound with a hydroxyl group at a different position .
Uniqueness
The uniqueness of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- lies in its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
20291-32-1 |
|---|---|
Molecular Formula |
C22H27N |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(1R,5S)-3-(2,2-diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H27N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-22H,12-16H2,1H3/t17?,20-,21+ |
InChI Key |
BBAGHBNWMQFDRG-PRJVBOEPSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CCC1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


